4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)3-10-11(5)2-1-9-6/h1-3H,(H2,8,9)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZNAENFVDAHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
Scientific Research Applications
2.1. Kinase Inhibition
One of the primary applications of 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid derivatives is their role as kinase inhibitors. Protein kinases are critical in regulating cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
- IRAK4 Inhibition : A series of derivatives have been developed as selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a pivotal role in inflammatory signaling pathways. These compounds have shown promise in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus by selectively inhibiting IRAK4 activity, thus reducing inflammatory cytokine production .
2.2. Anti-Cancer Activity
Research has indicated that 4-aminopyrazolo[1,5-a]pyrazine derivatives exhibit anti-cancer properties through their ability to inhibit various kinases involved in tumor growth and metastasis. For instance, compounds targeting AXL and c-MET kinases have been identified as potential therapeutic agents against specific cancer types, leveraging their selective inhibition to curb cancer cell proliferation .
3.1. Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been explored extensively. Compounds derived from this scaffold have demonstrated efficacy in reducing inflammation in preclinical models by modulating cytokine release and inhibiting pro-inflammatory pathways .
3.2. Antimicrobial Properties
These compounds have also been evaluated for their antimicrobial activities against various pathogens. Studies have shown that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .
Synthetic Approaches
The synthesis of this compound derivatives typically involves several methods:
- Condensation Reactions : The formation of the pyrazole ring can be achieved through condensation reactions involving appropriate precursors.
- Sequential Modifications : Structural modifications at various positions on the pyrazole ring can enhance biological activity and selectivity towards specific targets .
5.1. Clinical Trials
Several clinical trials have investigated the efficacy of 4-aminopyrazolo[1,5-a]pyrazine derivatives in treating inflammatory diseases and cancers. For example, a trial assessing an IRAK4 inhibitor derived from this scaffold demonstrated significant reductions in disease activity scores among rheumatoid arthritis patients .
5.2. Preclinical Models
In vivo studies using animal models have shown that these compounds can effectively inhibit tumor growth and reduce inflammation markers, supporting their potential therapeutic utility .
Mechanism of Action
The mechanism of action of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position and the carboxylic acid group at the 3-position allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition of enzyme activity or activation of receptors, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are highly influenced by substituents on the pyrazine/pyrimidine rings and the carboxylic acid group. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyrazolo-Based Carboxylic Acid Derivatives
Key Observations :
- Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit increased solubility but reduced aromaticity, affecting binding to hydrophobic targets.
- Substituents: Electron-withdrawing groups (e.g., NO₂ in pyrimidine analogs) enhance electrophilicity, while amino groups (e.g., 4-NH₂) improve hydrogen-bonding capacity .
Contrasts :
Physicochemical Properties
Table 4: Solubility and Stability Data
| Compound | Solubility (H2O, mg/mL) | LogP | Stability (pH 7.4, 25°C) |
|---|---|---|---|
| This compound | 1.2 | -0.5 | >24 hours |
| Ethyl 2-iodo-pyrazolo[1,5-a]pyrazine-3-carboxylate | 0.05 | 2.8 | <12 hours (hydrolysis) |
| 5-(Cyclopropylmethyl)-triazolo[1,5-a]pyrazine-3-carboxylic acid | 0.8 | 1.2 | >48 hours |
Biological Activity
4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid (4-APCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 4-APCA, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and data.
Anticancer Activity
4-APCA has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 4-APCA derivatives showed IC50 values ranging from 1.48 to 6.38 μM against prostate (PC-3), breast (MCF-7), and colorectal (HCT-116) cancer cells, indicating potent antiproliferative activity .
Table 1: Cytotoxicity of 4-APCA Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-APCA | PC-3 | 1.48 |
| MCF-7 | 5.33 | |
| HCT-116 | 3.46 | |
| A549 | 4.22 |
The mechanism of action involves the induction of apoptosis via the downregulation of Bcl-2 and upregulation of Bax, leading to cell cycle arrest at the G2/M phase . Additionally, docking studies suggest that these compounds may target the Epidermal Growth Factor Receptor (EGFR), a critical player in cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of 4-APCA has also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models . In vivo studies further confirmed its ability to reduce microglial activation and astrocyte proliferation in LPS-injected mice, indicating a promising role in treating neuroinflammatory conditions .
Antioxidant Activity
Apart from its anticancer and anti-inflammatory properties, 4-APCA exhibits notable antioxidant activity. Various derivatives have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. The antioxidant activity was assessed using assays such as ABTS, FRAP, and ORAC, with some derivatives showing significant efficacy .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound | ABTS Scavenging (%) | FRAP (μM FeSO4) | ORAC (μM Trolox) |
|---|---|---|---|
| Derivative A | 85 | 150 | 200 |
| Derivative B | 90 | 180 | 250 |
Case Studies
Several case studies highlight the therapeutic potential of 4-APCA:
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that specific modifications to the 4-APCA structure could enhance its cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
- Neuroinflammation Model : In a model studying neuroinflammation, treatment with 4-APCA significantly reduced markers of inflammation and oxidative stress in neuronal cells, suggesting its utility in neurodegenerative disease management .
- Antioxidant Assessment : In a comparative analysis of various pyrazole derivatives, those containing the aminopyrazolo moiety exhibited superior antioxidant properties, reinforcing the potential for developing multifunctional therapeutic agents .
Q & A
Q. Q1. What are the established synthetic routes for 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid, and how do reaction conditions influence product purity?
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization reactions using hydrazine derivatives and enamine precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles or cyanopyrazoles, depending on the reaction temperature and solvent . A key step for this compound involves sequential etherification, condensation with DMF-DMA, and cyclization with N₂H₄·H₂O, followed by oxidation and reductive amination steps . Purity optimization requires careful control of stoichiometry, reaction time (e.g., overnight stirring for nitration ), and post-synthesis purification via recrystallization or column chromatography.
Q. Q2. What analytical methods are critical for confirming the structure and purity of this compound?
- Elemental analysis : Used to verify empirical formulas (e.g., C, H, N percentages within ±0.3% of calculated values) .
- High-resolution mass spectrometry (HRMS) : Essential for confirming molecular ions (e.g., [M + H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
- ¹H/¹³C NMR : Detects regioselectivity in functionalization (e.g., methyl ester peaks at δ 3.9–4.1 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related 3-aminopyrazine-2-carboxylic acid derivatives .
Advanced Research Questions
Q. Q3. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
Regioselective nitration at position 7 is accomplished using concentrated HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to room temperature . For advanced derivatization, TEMPO-mediated [3 + 2] annulation-aromatization enables predictable regioselectivity in fused-ring systems . Computational modeling (e.g., DFT calculations) is recommended to predict electronic effects of substituents on reactivity.
Q. Q4. What strategies address contradictions in biological activity data for derivatives of this compound?
- Structural-activity relationship (SAR) studies : Compare substituent effects on bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyrazolo-pyrimidine PET radiotracers .
- Orthogonal assay validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity. Inconsistencies may arise from off-target interactions or solubility issues .
- Metabolite profiling : LC-MS/MS can identify active metabolites that may skew in vitro/in vivo correlations .
Q. Q5. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : Dihydrochloride salts improve aqueous solubility, as seen in imidazo[1,5-a]pyrazine derivatives .
- Prodrug design : Ethyl or methyl esters (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) enhance permeability, with enzymatic hydrolysis in vivo restoring the active carboxylic acid form .
- Lyophilization : Stabilizes the compound for long-term storage, particularly for boronic acid derivatives used in Suzuki couplings .
Q. Q6. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early in the synthesis .
- Byproduct minimization : Optimize reaction stoichiometry to avoid diastereomer formation during cyclization steps .
Methodological Considerations
Q. Q7. How should researchers handle discrepancies between calculated and observed elemental analysis data?
Q. Q8. What protocols ensure safe handling of reactive intermediates during synthesis?
- Low-temperature reactions : Conduct nitrations and acylations at 0–5°C to suppress exothermic side reactions .
- Inert atmosphere : Use N₂ or Ar for moisture-sensitive steps (e.g., boronic acid couplings) .
- Waste neutralization : Quench residual HNO₃ or H₂SO₄ with ice-cold NaHCO₃ before disposal .
Emerging Applications
Q. Q9. What novel applications exist for this compound in medicinal chemistry?
- Kinase inhibition : The pyrazolo[1,5-a]pyrazine scaffold serves as a core for ATP-competitive kinase inhibitors, with substitutions at positions 3 and 7 modulating selectivity .
- PET radiotracers : Fluorine-18 labeled derivatives enable non-invasive imaging of metastatic cancers .
- Antimicrobial agents : 3-Aminopyrazine-2-carboxamide derivatives show activity against Gram-positive pathogens, with MIC values <1 µg/mL .
Data Reproducibility
Q. Q10. How can researchers mitigate batch-to-batch variability in synthesis?
- Standardized protocols : Document exact molar ratios (e.g., 1:1.2 for hydrazine:enamine reactions) .
- Quality control (QC) : Implement in-process checks (e.g., mid-reaction FTIR to confirm intermediate formation) .
- Collaborative validation : Reproduce results across independent labs using shared reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
